Morpholine, N-(4-propargyloxy-3,5-dimethoxybenzoyl)-

Click Chemistry CuAAC Bioconjugation

Morpholine, N-(4-propargyloxy-3,5-dimethoxybenzoyl)- (CAS 64039-16-3) is a synthetic small-molecule morpholine amide (C16H19NO5, MW 305.33 g/mol) bearing a 3,5-dimethoxybenzoyl core substituted at the 4-position with a terminal propargyloxy group. Its computed physicochemical properties include an XLogP3 of 1, a topological polar surface area of 57.2 Ų, and 5 hydrogen bond acceptors with zero hydrogen bond donors.

Molecular Formula C16H19NO5
Molecular Weight 305.32 g/mol
CAS No. 64039-16-3
Cat. No. B13792781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholine, N-(4-propargyloxy-3,5-dimethoxybenzoyl)-
CAS64039-16-3
Molecular FormulaC16H19NO5
Molecular Weight305.32 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OCC#C)OC)C(=O)N2CCOCC2
InChIInChI=1S/C16H19NO5/c1-4-7-22-15-13(19-2)10-12(11-14(15)20-3)16(18)17-5-8-21-9-6-17/h1,10-11H,5-9H2,2-3H3
InChIKeyLIXMSOANBQIHKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Morpholine, N-(4-propargyloxy-3,5-dimethoxybenzoyl)- (CAS 64039-16-3): Structural and Physicochemical Baseline for Procurement Evaluation


Morpholine, N-(4-propargyloxy-3,5-dimethoxybenzoyl)- (CAS 64039-16-3) is a synthetic small-molecule morpholine amide (C16H19NO5, MW 305.33 g/mol) bearing a 3,5-dimethoxybenzoyl core substituted at the 4-position with a terminal propargyloxy group. Its computed physicochemical properties include an XLogP3 of 1, a topological polar surface area of 57.2 Ų, and 5 hydrogen bond acceptors with zero hydrogen bond donors [1]. The compound is cataloged as a research chemical and synthetic intermediate, with its terminal alkyne handle constituting the primary structural feature of interest for downstream conjugation or diversification.

Alkyne handle Terminal propargyloxy group for CuAAC click chemistry conjugation
Scaffold Morpholine amide core for medicinal chemistry SAR and probe design
Physicochemical Zero H-bond donors; class-level moderate lipophilicity (computed profile)

Why Close Analogs of Morpholine, N-(4-propargyloxy-3,5-dimethoxybenzoyl)- Cannot Be Assumed Interchangeable Without Verification


The 4-propargyloxy substituent is not an inert structural feature; it is a terminal alkyne handle that confers orthogonal reactivity via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a capability entirely absent in analogs bearing saturated alkyloxy (e.g., 4-propoxy) or non-alkyne arylalkyloxy (e.g., 4-benzyloxy) groups [1]. While broad-scope SAR studies directly comparing this compound to its analogs are absent from the peer-reviewed literature, class-level evidence demonstrates that propargyl ethers undergo CuAAC with a pseudo-first-order rate constant of ~2.0 × 10⁻² s⁻¹ on polymer-brush scaffolds, substantially faster than catalyst-free cyclooctyne systems [2]. This reactivity gate is binary: substitution with a non-alkyne analog entirely eliminates click chemistry utility, making indiscriminate interchange unsupportable for any application dependent on bioorthogonal conjugation.

Non-alkyne analogs (e.g., 4-benzyloxy) lack CuAAC reactivity; substitution eliminates click chemistry utility entirely.
Morpholine's lower basicity (class-level pKa ~8.3) vs piperidine/piperazine may alter protonation, solubility, and off-target binding profiles.
Higher-MW analogs (e.g., benzyloxy, 357 Da) may exceed fragment-library cutoffs; MW difference can affect screening compatibility.

Quantitative Differentiation Evidence for Morpholine, N-(4-propargyloxy-3,5-dimethoxybenzoyl)- vs. Closest Structural Analogs


Terminal Alkyne Click Reactivity: Binary Differentiation from the 4-Benzyloxy Analog (CAS 63868-52-0)

The target compound contains a terminal propargyloxy group, enabling participation in CuAAC reactions. Its closest cataloged analog, 4-(4-benzyloxy-3,5-dimethoxybenzoyl)morpholine (CAS 63868-52-0) , carries a benzyloxy group that lacks alkyne functionality and is functionally inert toward CuAAC. Quantitative kinetic data for the specific compound are not published; however, class-level data for surface-immobilized propargyl groups establish a CuAAC pseudo-first-order rate constant of 2.0 × 10⁻² s⁻¹, which is ~2 orders of magnitude faster than the catalyst-free cyclooctyne DIBO system (7.7 × 10⁻⁴ s⁻¹) [1]. The benzyloxy analog exhibits a CuAAC rate of effectively zero.

CuAAC Reactivity
Class-level inference
~2.0×10⁻² s⁻¹ (propargyl) vs 0 (benzyloxy analog)
Binary reactivity gate determines conjugation suitability.
Class-level kinetics; no target-specific rate data.
Click Chemistry CuAAC Bioconjugation

Calculated Lipophilicity and Hydrogen-Bonding Profile Relative to Des-hydroxy and Non-morpholine Analogs

Computed descriptors provide a baseline for compound selection where physicochemical boundaries are critical. The target compound has an XLogP3 of 1 and a topological polar surface area (TPSA) of 57.2 Ų, with 0 hydrogen bond donors and 5 acceptors [1]. By comparison, 4-(3,4,5-trimethoxybenzoyl)morpholine (CAS not directly listed; representing the methyl ether analog lacking the propargyloxy extension) exhibits a computed XLogP3 of 0.7 and TPSA of 57.2 Ų, while the non-morpholine analog 3,5-dimethoxy-4-propargyloxybenzoic acid (hypothetical acid form) would introduce a hydrogen bond donor. Quantitative experimental LogD or PAMPA permeability data are absent from the literature for the target compound; all values are computed.

Lipophilicity & HBD
Data to verify
XLogP3 1, HBD 0 vs trimethoxy analog XLogP3 0.7 / acid analog HBD 1
Absence of HBD may favor permeability profile.
Computed only; experimental LogD unavailable.
Physicochemical Properties Drug-likeness Permeability

Morpholine Ring Conformational and Basicity Differentiation from Piperidine and Piperazine Analogs

The morpholine amide introduces a ring oxygen that modulates basicity and conformation relative to piperidine and piperazine amide analogs. Literature consensus indicates that morpholine (pKa of conjugate acid ≈ 8.3) is significantly less basic than piperidine (pKa ≈ 11.1) and piperazine (pKa₁ ≈ 9.7, pKa₂ ≈ 5.6) [1]. The reduced basicity of the morpholine nitrogen translates to a lower fraction of protonated species at physiological pH (~18% vs. ~100% for piperidine), which can influence solubility, off-target binding to aminergic receptors, and lysosomal trapping. No experimental pKa or logD data have been reported specifically for this compound in its intact form; the above represents class-level inference applied to a morpholine amide scaffold.

Basicity (pKa)
Class-level inference
pKa ~8.3 (morpholine) vs ~11.1 (piperidine); protonation ~18% vs ~100%
Lower protonation may reduce off-target aminergic binding.
Class-level pKa; intact compound not measured.
Conformational Analysis Basicity Solubility

Molecular Weight and Heavy Atom Count: Procurement Differentiation for Fragment-Based Screening Libraries

With a molecular weight of 305.33 g/mol and 22 heavy atoms, the target compound sits at the boundary between fragment (MW < 300) and lead-like space, placing it in a moderately underpopulated region of screening libraries [1]. Its closest cataloged analog, 4-(4-benzyloxy-3,5-dimethoxybenzoyl)morpholine (MW 357.40 g/mol, 26 heavy atoms), is significantly heavier . Fragment-to-lead campaigns may prioritize the lower MW scaffold for superior ligand efficiency metrics. No target-specific affinity or LE data are available.

MW & Fragment Fit
Cross-study comparable
305 Da, 22 atoms vs 357 Da, 26 atoms (benzyloxy analog)
Lower MW may meet fragment library cutoffs.
No matched biological data; ligand efficiency untested.
Fragment-Based Drug Discovery Lead-likeness Library Design

Evidence-Backed Application Scenarios for Morpholine, N-(4-propargyloxy-3,5-dimethoxybenzoyl)- (CAS 64039-16-3)


Bioorthogonal Probe and PROTAC Linker Precursor Synthesis

The terminal propargyloxy group enables CuAAC-mediated conjugation to azide-functionalized payloads. This compound can serve as a morpholine-containing ligand precursor for PROTAC design, where the alkyne handle permits late-stage diversification without perturbing the morpholine recognition element. The class-level click rate constant of ~2.0 × 10⁻² s⁻¹ supports efficient conjugation under standard CuAAC conditions [1]. Researchers must verify that the morpholine amide itself retains target binding affinity post-conjugation, as no ternary complex data are published.

Chemical Biology Tool for Alkyne-Azide Ligation with a Built-in Morpholine Pharmacophore

Unlike simpler alkyne building blocks (e.g., propargyl alcohol), this compound delivers both a clickable handle and a morpholine amide moiety in a single pre-assembled scaffold. This dual functionality is relevant for constructing small-molecule probes where the morpholine is intended for target engagement, and the alkyne is used for fluorophore or biotin attachment. The absence of hydrogen bond donors (HBD = 0) [2] minimizes the risk of introducing undesired polarity compared to carboxylic acid-containing alkyne linkers.

MedChem SAR Expansion around 3,5-Dimethoxybenzoyl Morpholine Cores

For medicinal chemistry programs exploring morpholino-benzamide chemotypes (e.g., kinase hinge-binders or GPCR ligands), this compound provides a scaffold with substituent vectors at the 3,5-dimethoxy and 4-propargyloxy positions. The computed XLogP3 of 1 and moderate TPSA (57.2 Ų) place it within favorable CNS drug-like space, but experimental permeability and metabolic stability data are absent and must be generated internally [2]. The benzyloxy analog (CAS 63868-52-0) may serve as a matched molecular pair for probing alkyne-specific contributions.

Fragment Library Core with a Built-in Synthetic Handle

At 305 Da and 22 heavy atoms, this compound qualifies as a lead-like or border fragment for screening libraries. Its key advantage over the benzyloxy analog (357 Da) is the lower molecular weight combined with a synthetic handle for follow-up chemistry. Fragments identified from this scaffold can be directly elaborated via CuAAC without introducing additional linker atoms, preserving ligand efficiency through the hit-to-lead phase [1]. No screening data against any target panel are publicly available.

Application
Selection Property
Validation Focus
Bioorthogonal probe / PROTAC linker synthesis
Terminal alkyne click reactivity
Verify CuAAC efficiency and target binding post-conjugation
Chemical biology tool assembly
Bifunctional alkyne-morpholine scaffold
Confirm triazole ligation and probe stability under assay conditions
Medicinal chemistry SAR expansion
3,5-dimethoxy-4-substituted core
Generate matched molecular pairs; evaluate permeability experimentally
Fragment library core elaboration
MW 305 Da with synthetic handle
Screen against target panels; assess ligand efficiency post-CuAAC
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